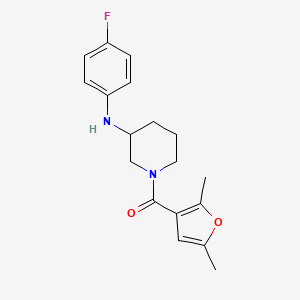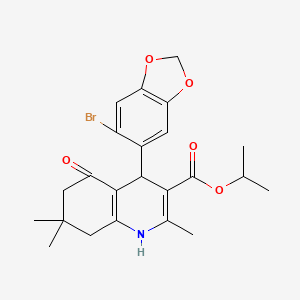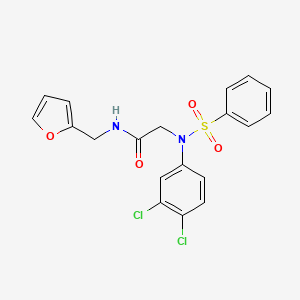
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mecanismo De Acción
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK activity, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a selective and potent inhibitory effect on BTK activity, with minimal effects on other kinases. This selectivity is important in reducing the risk of off-target effects and toxicity. 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is its selectivity and potency, which make it a useful tool for studying the role of BTK in cancer biology. However, one limitation is that 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has only been tested in preclinical studies, and its safety and efficacy in humans are still unknown. Additionally, the synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is complex and may be challenging for some labs to reproduce.
Direcciones Futuras
For 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine research include clinical trials to evaluate its safety and efficacy in humans, as well as studies to further elucidate its mechanism of action and potential applications in other diseases. Additionally, efforts to optimize the synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine and develop more efficient and scalable methods may help to facilitate its widespread use in research and clinical settings.
Conclusion
In conclusion, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Its selectivity and potency make it a useful tool for studying the role of BTK in cancer biology, and its good oral bioavailability and pharmacokinetic properties make it a promising candidate for clinical development. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Métodos De Síntesis
The synthesis of 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multistep process that starts with the reaction of 4-fluoroaniline with 2,5-dimethylfuran-3-carboxylic acid, followed by the formation of an amide bond with piperidine-3-amine. The final product is obtained through purification and crystallization processes.
Aplicaciones Científicas De Investigación
1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has shown promising results in inhibiting the growth of various types of cancer cells, including B-cell lymphoma and multiple myeloma. 1-(2,5-dimethyl-3-furoyl)-N-(4-fluorophenyl)-3-piperidinamine has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-12-10-17(13(2)23-12)18(22)21-9-3-4-16(11-21)20-15-7-5-14(19)6-8-15/h5-8,10,16,20H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQSVGMXVFKBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,5-Dimethylfuran-3-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5039366.png)

![1-(4-isopropylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5039386.png)

![4-({[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}methyl)benzoic acid](/img/structure/B5039401.png)
![2-(4-ethylphenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5039405.png)
![methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5039412.png)



![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5039427.png)
![2-hydroxy-4-({3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5039428.png)

![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)